molecular formula C24H23N5O4S B2804959 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536716-64-0

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2804959
CAS No.: 536716-64-0
M. Wt: 477.54
InChI Key: SQEQBWOHKAAFCG-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a unique structure combining an azepane ring, a nitrophenyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Construction of the Pyrimidoindole Core: This step involves the condensation of an indole derivative with a pyrimidine precursor under controlled conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where a nitro group is added to a phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways or as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and have diverse biological activities.

    Azepane Derivatives: Compounds containing the azepane ring, such as azepan-2-one, have applications in pharmaceuticals and materials science.

Uniqueness

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its combination of structural features, which may confer specific biological or material properties not found in simpler analogs.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c30-20(27-13-5-1-2-6-14-27)15-34-24-26-21-18-7-3-4-8-19(18)25-22(21)23(31)28(24)16-9-11-17(12-10-16)29(32)33/h3-4,7-12,25H,1-2,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEQBWOHKAAFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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